N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that features both imidazole and pyrido[2,3-d]pyrimidine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common approach is the condensation of a suitable imidazole derivative with a pyrido[2,3-d]pyrimidine precursor. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a pyridine and benzimidazole structure.
Metronidazole: A bactericidal agent with an imidazole ring
Uniqueness
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to its combined imidazole and pyrido[2,3-d]pyrimidine structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-2-6-15(7-3-1)19-22-11-13-25(19)12-5-10-21-18-16-8-4-9-20-17(16)23-14-24-18/h1-4,6-9,11,13-14H,5,10,12H2,(H,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDYMJUELSZIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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